molecular formula C16H8Cl3F3N2O2 B2912539 6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one CAS No. 400088-43-9

6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one

Cat. No. B2912539
CAS RN: 400088-43-9
M. Wt: 423.6
InChI Key: XNNOXWOFQYRMLG-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one, commonly referred to as 6,8-DCQ, is a heterocyclic compound with a wide range of applications in scientific research. 6,8-DCQ is an important synthetic intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. Due to its unique chemical structure, 6,8-DCQ has been studied extensively and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 6,8-DCQ is not fully understood. However, it is believed that 6,8-DCQ exerts its anti-inflammatory, anti-tumor, and anti-bacterial effects by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
6,8-DCQ has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 6,8-DCQ can inhibit the activity of certain enzymes involved in signal transduction pathways, which may explain its anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The use of 6,8-DCQ in laboratory experiments has several advantages. 6,8-DCQ is relatively inexpensive and can be synthesized easily in a two-step reaction. In addition, 6,8-DCQ is stable and can be stored for long periods of time. The main limitation of 6,8-DCQ is that it is not water-soluble, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 6,8-DCQ in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on the chemical structure of 6,8-DCQ. Additionally, further research into the mechanism of action of 6,8-DCQ and its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into the advantages and limitations of 6,8-DCQ for laboratory experiments could lead to the development of new and improved methods for utilizing 6,8-DCQ in research.

Synthesis Methods

The synthesis of 6,8-DCQ is achieved through a two-step reaction. The first step involves the reaction of 4-chlorophenol and trifluoromethylbenzene to form the intermediate 5-chloro-3-(trifluoromethyl)phenol. The second step involves the reaction of the intermediate with 2-chloro-6-methoxy-1,3-benzothiazole to form 6,8-DCQ. The reaction is carried out in a suitable solvent, such as dichloromethane, at temperatures ranging from 0 to 25 degrees Celsius.

Scientific Research Applications

6,8-DCQ has been studied extensively in scientific research and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

properties

IUPAC Name

6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3F3N2O2/c17-9-3-1-8(2-4-9)7-26-24-14(25)11-5-10(18)6-12(19)13(11)23-15(24)16(20,21)22/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNOXWOFQYRMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one

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